molecular formula C6H5O8V- B098773 Vanadyl citrate CAS No. 16522-06-8

Vanadyl citrate

Cat. No.: B098773
CAS No.: 16522-06-8
M. Wt: 256.04 g/mol
InChI Key: WFHSPNCGYSVLCW-UHFFFAOYSA-K
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Description

Vanadyl citrate is an organovanadium complex that serves as a valuable tool in biochemical and pharmacological research, primarily investigated for its insulin-mimetic and potential anti-diabetic properties . Its core research value lies in its ability to dynamically modulate cellular signaling pathways, particularly through the inhibition of protein tyrosine phosphatases (PTPases), including the key regulatory enzyme PTP-1B . This inhibition leads to increased phosphorylation of the insulin receptor and insulin receptor substrates, activating downstream effectors such as phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB/Akt), thereby mimicking insulin's action to promote glucose uptake and metabolism . Researchers utilize this compound to study glucose homeostasis, with studies showing it can enhance the translocation of glucose transporter type 4 (GLUT4) to the cell membrane and inhibit key enzymes in gluconeogenesis, such as glucose-6-phosphatase . Beyond metabolic studies, its bioactivity extends to other research areas, including anti-cancer investigations, where it can influence cell proliferation and survival, and neuroprotective studies . The citrate ligand enhances the bioavailability and stability of the vanadyl ion (VO²⁺) under physiological conditions, making this complex particularly suitable for in vitro and in vivo research applications . In biological systems, the tetravalent vanadyl cation (VO²⁺) is the predominant intracellular form, often binding to transport proteins like transferrin and albumin for systemic distribution . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

16522-06-8

Molecular Formula

C6H5O8V-

Molecular Weight

256.04 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;oxovanadium(2+)

InChI

InChI=1S/C6H8O7.O.V/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;+2/p-3

InChI Key

WFHSPNCGYSVLCW-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O=[V+2]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O=[V+2]

Other CAS No.

16522-06-8

Synonyms

vanadyl citrate

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Stability

Compound Formula Key Ligand Properties Stability in Biological Systems
Vanadyl citrate VOC₆H₆O₇ Citrate (polydentate, pH-sensitive) Forms stable complexes with serum proteins (e.g., transferrin)
Vanadyl sulfate VOSO₄ Sulfate (monodentate, inorganic) Rapidly dissociates into VO²⁺ in circulation; binds to citrate
BMOV Bis(maltolato)oxovanadium(IV) Maltol (bidentate, organic) Converts to vanadyl-citrate in blood; higher bioavailability
Decavanadate V₁₀O₂₈⁶⁻ Polyoxometalate (inorganic cluster) Less stable under reducing conditions; detoxified via glutathione

Key Findings :

  • Citrate ligands enhance vanadyl stability in acidic environments (pH < 4), critical for electrochemical synthesis .
  • Vanadyl sulfate’s sulfate ligand dissociates readily, making VO²⁺ available for citrate binding in serum .

Enzyme Inhibition Mechanisms

This compound and related compounds inhibit enzymes like ATP citrate lyase (ACL) and glucose-6-phosphatase (G6Pase), but their modes of action differ:

Compound Target Enzyme Inhibition (%) at 10⁻³ M Mechanism Reference
This compound ATP citrate lyase 32% Non-competitive (with respect to ATP/citrate)
Vanadate ATP citrate lyase 37% Competitive (ATP/citrate)
Vanadyl sulfate Glucose-6-phosphatase 36.9% (48 µM) Competitive inhibitor
Vanadyl acetylacetonate Glucose-6-phosphatase 50% (200 µM) Mixed non-competitive

Key Findings :

  • This compound’s non-competitive inhibition suggests it binds to ACL at a site distinct from substrates, unlike vanadate .
  • Competitive inhibitors like vanadyl sulfate may mimic phosphate groups, interfering with substrate binding .

Key Findings :

  • BMOV’s maltol ligand enhances gastrointestinal absorption, but 90% of its vanadyl content binds to citrate post-absorption .
  • This compound’s binding to transferrin prolongs its circulation time compared to inorganic vanadyl sulfate .

Key Findings :

  • This compound’s emission at 455 nm aligns with F-center defects in AAO, while its 270 nm band is unique to citrate chelates .
  • Citrate’s role as an electrolyte modifier prevents anode dissolution during low-voltage anodization .

Q & A

Q. What experimental conditions are critical for synthesizing vanadyl citrate complexes in anodic alumina oxide (AAO)?

The synthesis involves a two-step anodization process in 2 wt.% H₂SO₄ containing 0.04 M V₂O₅ and 0.08 M citric acid. Key parameters include:

  • Voltage range : 13–23 V (temperature-dependent, e.g., 0°C or 15°C).
  • Chelation confirmation : UV-Vis spectroscopy (absorption maxima at 770 nm for [VO(H₂O)₂(cit)]⁻ complexes) .
  • Post-treatment : Oxide removal via chemical etching (6 wt.% H₃PO₄ + 1.8 wt.% H₂CrO₄) to ensure pore uniformity .

Q. How can UV-Vis spectroscopy validate the formation of this compound chelates?

UV-Vis spectra of V₂O₅ in H₂SO₄ with citric acid show distinct absorption bands:

  • Low pH : Citrate ligands stabilize VO²⁺, with d-d transitions (713–833 nm) and π→π* transitions (~200 nm) .
  • Quantitative validation : Dilute solutions (2.10⁻⁴ M V₂O₅) confirm chelate stability through peak intensity ratios .

Q. What characterization methods are essential for analyzing this compound-doped AAO?

  • FE-SEM : Measures pore diameter and interpore distance (e.g., 13–17 V yields 15–25 nm pores) .
  • Photoluminescence (PL) mapping : Identifies emission maxima at 270 nm (this compound) and 455 nm (F⁺-centers) .
  • Fluorescence decay : Stroboscopic techniques with 280/340 nm excitation reveal lifetimes up to 44.6 ns, analyzed via deconvolution models (χ² fitting) .

Advanced Research Questions

Q. How do voltage and temperature during anodization influence this compound incorporation into AAO?

  • Voltage dependence : Higher voltages (e.g., 17 V) increase pore diameter (25 nm vs. 15 nm at 13 V) but reduce vanadium content (0.08 at.% at 13 V vs. 0.05 at.% at 17 V) .
  • Temperature effects : Lower temperatures (0°C) enhance citrate protonation, stabilizing chelates and improving doping efficiency .

Q. What mechanisms explain the dual photoluminescence peaks in this compound-doped AAO?

  • 270 nm emission : Attributable to ligand-to-metal charge transfer (LMCT) in [VO(cit)]⁻ complexes .
  • 455 nm emission : Arises from F⁺-centers (oxygen vacancies) in AAO, modified by citrate-induced lattice strain .
  • Contradiction note : PL intensity inversely correlates with vanadium content, suggesting competitive doping and vacancy formation .

Q. How can fluorescence decay data resolve ambiguities in this compound’s electronic structure?

  • Multi-exponential decay models : Three-component fits (τ₁ ≈ 1–3 ns, τ₂ ≈ 10–20 ns, τ₃ ≈ 40–45 ns) indicate heterogeneous environments for VO²⁺ .
  • Excitation wavelength dependence : 280 nm excitation predominantly probes citrate-VO²⁺ interactions, while 340 nm highlights F⁺-center dynamics .

Q. Why do citrate additives prevent anode dissolution during low-voltage anodization?

  • Chelation effect : Citrate anions form stable complexes with VO²⁺, reducing aggressive sulfate ion interactions with aluminum .
  • Electrolyte buffering : Citrate moderates pH shifts, maintaining steady growth of AAO at voltages as low as 13 V .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in vanadium doping levels under similar synthesis conditions?

  • Key factors : Variations in citric acid protonation (pH-dependent) and post-etching residue .
  • Mitigation : Standardize H₂SO₄ purity and etching time (90 mins at 60°C) to minimize batch-to-batch variability .

Q. What explains the nonlinear relationship between fluorescence lifetime and vanadium content?

  • Quenching effects : Higher vanadium concentrations (>0.08 at.%) promote non-radiative recombination, shortening τ₃ .
  • Spatial distribution : Aggregated [VO(cit)]⁻ clusters at grain boundaries reduce lifetime homogeneity .

Methodological Best Practices

Q. How to optimize FE-SEM imaging for quantifying AAO pore geometry?

  • Sample preparation : Use cross-sectional views and triple-image averaging (NIS-Elements/WSxM software) .
  • Voltage calibration : Ensure <1 kV beam energy to minimize charging artifacts in non-conductive AAO .

Q. What statistical approaches validate PL emission maps?

  • Intensity normalization : Reference to undoped AAO controls .
  • PCA analysis : Differentiates citrate-related emission from background oxide signals .

Tables for Key Parameters

ParameterConditions (15°C, 13 V)Conditions (0°C, 17 V)Source
Vanadium content (at.%)0.080.05Table 1
Average pore diameter (nm)1525Table 3
Fluorescence lifetime (ns)44.622.3Table 2

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